molecular formula C14H23ClN2 B3882429 5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole

5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole

Cat. No.: B3882429
M. Wt: 254.80 g/mol
InChI Key: QLOKZGCVMSPXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole typically involves multi-step organic reactions. One common method is the reaction of 5-chloro-2-methyl-3-(2-pyrrolidin-1-ylethyl)-3H-imidazo[4,5-b]pyridine with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole is unique due to its specific structural features, such as the chloro group and the pyrrolidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c15-14-4-3-12-10-17(11-13(12)9-14)8-7-16-5-1-2-6-16/h4,12-13H,1-3,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOKZGCVMSPXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CC3CC=C(CC3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole
Reactant of Route 2
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5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole
Reactant of Route 3
5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole
Reactant of Route 4
5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole
Reactant of Route 5
5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole
Reactant of Route 6
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5-Chloro-2-(2-pyrrolidin-1-ylethyl)-1,3,3a,4,7,7a-hexahydroisoindole

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